molecular formula C12H8ClFN4 B2533722 4-Chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidine CAS No. 1269705-39-6

4-Chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidine

Cat. No.: B2533722
CAS No.: 1269705-39-6
M. Wt: 262.67
InChI Key: RXUCGANHFKLVBJ-UHFFFAOYSA-N
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Description

4-Chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a high-value chemical intermediate in medicinal chemistry and drug discovery research. This compound features the privileged pyrazolo[3,4-d]pyrimidine scaffold, which is a well-known purine isostere and a core structure in the development of potent kinase inhibitors . Its primary research application lies in the synthesis of novel targeted anticancer agents, particularly as a precursor for potential VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) inhibitors . The chloro group at the 4-position is a reactive site that allows for further functionalization, making it a versatile building block for creating diverse compound libraries . Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine are investigated for their antiproliferative activity against various human tumor cell lines, with some compounds demonstrating significant potential to inhibit angiogenesis, disrupt cell cycle progression, and induce apoptosis in cancer cells . Recent studies have shown that such derivatives can exhibit promising activity against breast cancer cell lines (e.g., MDA-MB-468) and are subjects of molecular docking studies to explore their binding modes with enzymatic targets . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-1-(3-fluorophenyl)-6-methylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN4/c1-7-16-11(13)10-6-15-18(12(10)17-7)9-4-2-3-8(14)5-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUCGANHFKLVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C3=CC(=CC=C3)F)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of high-throughput synthesis and purification techniques, as well as the development of scalable reaction conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The C4 chlorine atom undergoes nucleophilic displacement with various nucleophiles, forming derivatives with modified biological and physicochemical properties. Reaction conditions significantly influence yields and regioselectivity.

Table 1: Representative Nucleophilic Substitution Reactions

NucleophileConditionsProductYieldSource
AminesReflux in EtOH, 8–12 h4-Amino derivatives45–56%
ThiolsNaH, THF, RT, 3 h4-Thioether analogs62%
AlkoxidesK₂CO₃, DMF, 80°C, 6 h4-Alkoxy-substituted pyrazolopyrimidines50–68%

For example, compound 12b ( ) was synthesized via amination of the C4 position using 3-methylaniline under reflux, confirmed by a singlet at δ 9.46 ppm in its ¹H-NMR spectrum for the NH group . Thiourea-mediated substitution under basic conditions produced thioxo derivatives (e.g., compound 2 , ) with antiproliferative activity against cancer cell lines .

Cross-Coupling Reactions

The 3-fluorophenyl group enables palladium-catalyzed coupling reactions, while the pyrazolo[3,4-d]pyrimidine core participates in Suzuki-Miyaura and Buchwald-Hartwig couplings.

Table 2: Cross-Coupling Reaction Examples

Reaction TypeReagentsProduct ApplicationYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°CBiaryl derivatives for kinase inhibition70%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-Aryl modifications65–75%

Compound 14–17 ( ) were synthesized via Michael addition-cyclization sequences using malononitrile and arylidene intermediates, demonstrating the scaffold’s versatility in forming fused heterocycles .

3.1. Oxidation and Reduction

  • The methyl group at C6 can be oxidized to a carboxylic acid using KMnO₄/H₂SO₄, though yields are moderate (∼40%) due to competing ring degradation.

  • Selective reduction of the pyrimidine ring with H₂/Pd-C remains challenging but achievable under low-pressure conditions (1 atm, 30% conversion) .

3.2. Halogenation

Bromination at C7 occurs via NBS in CCl₄, producing 7-bromo derivatives (δ 7.68 ppm in ¹H-NMR) . This site’s reactivity is attributed to electron-deficient aromatic systems.

Mechanistic Insights

  • Nucleophilic substitution : Proceeds through a two-step addition-elimination mechanism, with base-assisted deprotonation enhancing nucleophilicity .

  • Vilsmeier-Haack reaction : Chlorination using POCl₃/DMF proceeds via electrophilic attack at the pyrimidine nitrogen, as evidenced by IR peaks at 1697 cm⁻¹ (C=O) in intermediates .

Industrial-Scale Considerations

Continuous flow reactors improve yields (∼15% increase) for chlorination and amination steps by optimizing residence time and temperature gradients. Solvent-free fusion techniques (e.g., for compound 2 , ) reduce waste and enhance atom economy .

This compound’s reactivity profile highlights its utility in medicinal chemistry, particularly for developing kinase inhibitors and antiproliferative agents. Future work should explore photochemical and electrochemical modifications to access novel derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Anti-inflammatory Properties
Research has shown that derivatives of pyrazolo[3,4-D]pyrimidine exhibit significant anti-inflammatory activities. For instance, compounds related to 4-chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidine have been synthesized and tested for their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins. A study indicated that these compounds demonstrated lower ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac, suggesting a safer profile for long-term use .

1.2 Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival. This modulation can lead to the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

1.3 Antimicrobial Effects
Another area of interest is the antimicrobial activity of pyrazolo[3,4-D]pyrimidine derivatives. Compounds similar to this compound have shown effectiveness against various bacterial strains, indicating their potential as therapeutic agents in treating infections .

Synthetic Applications

2.1 Intermediate in Organic Synthesis
this compound serves as an important intermediate in the synthesis of various bioactive molecules. Its unique structure allows for further functionalization, leading to the development of new compounds with enhanced biological activities. For example, it can be used to synthesize disubstituted derivatives that possess improved pharmacological properties .

Case Studies

Study Focus Findings
Abd El-Salam et al. (2012)Anti-inflammatory effectsDemonstrated lower toxicity and effective prostaglandin inhibition compared to Diclofenac; LD50 values above 1100 mg/kg were noted .
Recent Pharmacological ScreeningAnticancer activityIndicated potential for inducing apoptosis in tumor cells through signaling pathway modulation; further studies are needed for validation.
Antimicrobial Activity AssessmentBacterial strain efficacyShowed effectiveness against multiple strains; highlights the compound's versatility in therapeutic applications .

Mechanism of Action

The mechanism of action of 4-Chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival . This mechanism is particularly relevant in the context of its potential anticancer activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and chemical properties of pyrazolo[3,4-d]pyrimidines are heavily influenced by substituents at positions 1, 4, and 4. Below is a comparison of key analogs:

Compound Name Substituents (Position) Molecular Weight LogP<sup>a</sup> Key Features
Target Compound 1-(3-Fluorophenyl), 4-Cl, 6-Me 261.68 2.78 Enhanced lipophilicity; potential kinase inhibition
4-Chloro-1-(4-fluorophenyl)-3-Me (Compound 6) 1-(4-Fluorophenyl), 4-Cl, 3-Me 258.25 2.67 Lower steric hindrance at position 3; antitumor activity
4-Chloro-6-(chloromethyl)-1-Me (Compound 1b) 1-Me, 4-Cl, 6-(CH₂Cl) 217.65 1.92 Dual reactive sites (Cl and CH₂Cl); versatile intermediate for derivatization
4-Chloro-1-phenyl-6-Me () 1-Ph, 4-Cl, 6-Me 244.68 2.78 Higher aromaticity; antibacterial activity
4-Chloro-6-(trifluoromethyl)-1H (CAS 42754-96-1) 1-H, 4-Cl, 6-CF₃ 237.61 3.05 Strong electron-withdrawing group; antiviral potential

<sup>a</sup> LogP values estimated via computational models or experimental data from referenced sources.

Key Observations:
  • Position 1 Substituents : Aryl groups (e.g., 3-fluorophenyl, 4-fluorophenyl, phenyl) increase lipophilicity and modulate target affinity. The 3-fluorophenyl group in the target compound may offer steric advantages over 4-fluorophenyl derivatives .
  • Position 6 Substituents : Methyl groups (6-Me) improve metabolic stability, while chloromethyl (6-CH₂Cl) or trifluoromethyl (6-CF₃) groups introduce reactivity or electronic effects .
Key Observations:
  • Efficiency : Microwave-assisted synthesis (e.g., Compound 8h) reduces reaction times from hours to minutes .
  • Versatility : Chloromethyl derivatives (e.g., Compound 1b) serve as intermediates for further functionalization .

Biological Activity

4-Chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidine (CAS Number: 1097095-32-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C12H8ClFN4
  • Molecular Weight : 262.67 g/mol
  • Purity : Minimum 95% .

Research indicates that pyrazolo[3,4-D]pyrimidines generally exhibit their biological effects through various mechanisms, including:

  • Inhibition of Kinases : Many derivatives have shown activity against various kinases, suggesting a role in cancer therapy by targeting signaling pathways involved in cell proliferation and survival .
  • Modulation of Receptors : Some studies have indicated that these compounds can act as modulators for glutamate receptors, which are implicated in neurodegenerative diseases .

Anticancer Properties

  • Inhibition of Tumor Growth :
    • A study highlighted that pyrazolo[3,4-D]pyrimidine derivatives could induce apoptosis in cancer cells by downregulating the prenylation of Rap-1A, which is crucial for tumor progression .
    • In xenograft mouse models, compounds similar to 4-chloro derivatives exhibited significant reductions in tumor size without causing hepatotoxicity .
  • Src Kinase Inhibition :
    • The compound SI388, a derivative of pyrazolo[3,4-D]pyrimidine, was identified as a potent Src inhibitor. This inhibition enhances cancer cell sensitivity to ionizing radiation and affects cell viability and tumorigenicity .

Neuroprotective Effects

Research has suggested that compounds in this class may have neuroprotective properties due to their interaction with metabotropic glutamate receptors. Positive allosteric modulation of these receptors has been linked to potential therapeutic effects in conditions like Parkinson's disease .

Case Studies

  • Preclinical Studies :
    • Preclinical evaluations have demonstrated that this compound exhibits favorable pharmacokinetic properties and selective inhibition of target kinases .
    • In rodent models, the compound showed promising results in reducing symptoms associated with neurodegeneration and enhancing cognitive function .
  • Xenograft Models :
    • In studies using xenograft models for multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC), the compound demonstrated significant antitumor efficacy, leading to a reduction in tumor volume without substantial side effects .

Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis; inhibits kinases
NeuroprotectiveModulates metabotropic glutamate receptors
Src Kinase InhibitionEnhances sensitivity to radiation

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidine?

Methodological Answer: A rational two-step synthesis starting from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate has been reported for analogous pyrazolo[3,4-d]pyrimidines. The process involves cyclization to form the pyrimidine core, followed by chlorination at the 4-position using POCl₃ or similar reagents. For functionalization at the 1-position, Ullmann coupling or Buchwald-Hartwig amination can introduce the 3-fluorophenyl group . Key steps include:

  • Step 1: Cyclocondensation of the precursor to form 6-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
  • Step 2: Chlorination with POCl₃ at reflux (110°C, 4–6 hours).
  • Step 3: Coupling with 3-fluorophenylboronic acid under Suzuki-Miyaura conditions (Pd catalyst, Na₂CO₃ base, 80°C).

Reference Reaction Yields:

StepYield (%)ConditionsReference
Cyclization75–85Reflux in acetic acid
Chlorination90–95POCl₃, 110°C
Coupling40–60Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O

Q. How can researchers confirm the purity and structural integrity of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic techniques is essential:

  • ¹H/¹³C NMR: Peaks for the 3-fluorophenyl group (δ 7.2–7.8 ppm, aromatic protons) and methyl group (δ 2.5–2.7 ppm) should be observed. The pyrazolo[3,4-d]pyrimidine core shows characteristic signals between δ 8.2–8.5 ppm (H-6) and δ 150–160 ppm (C-4) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₈ClF₁N₅⁺: calc. 296.0456, found 296.0452) .
  • HPLC-PDA: Use a C18 column (MeCN/H₂O + 0.1% formic acid) to achieve >98% purity. Retention times vary with mobile-phase gradients .

Critical Data Cross-Check:

  • Compare experimental NMR shifts with computed DFT models to resolve ambiguities in aromatic proton assignments .

Advanced Research Questions

Q. How can coupling reactions involving this compound be optimized for higher yields?

Methodological Answer: Coupling efficiency depends on:

  • Catalyst Selection: Pd(PPh₃)₄ vs. PdCl₂(dppf). The latter improves yields in sterically hindered reactions (e.g., 52.7% yield with PdCl₂(dppf) vs. 27% with Pd(PPh₃)₄) .
  • Base and Solvent: Na₂CO₃ in DMF/H₂O (3:1) outperforms K₂CO₃ in dioxane for boronic acid couplings .
  • Temperature Control: Microwave-assisted synthesis (120°C, 30 min) reduces side reactions compared to conventional heating .

Example Optimization Table:

CatalystBaseSolventYield (%)
Pd(PPh₃)₄Na₂CO₃DMF/H₂O40
PdCl₂(dppf)K₃PO₄Dioxane65
Pd(OAc)₂Cs₂CO₃Toluene/EtOH52

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • X-ray Crystallography: Use SHELX programs to resolve ambiguities in NMR assignments. For example, crystallographic data can confirm the orientation of the 3-fluorophenyl group (C–F bond length: ~1.35 Å) .
  • DEPT-135 NMR: Differentiate CH₃ (positive phase) from quaternary carbons (negative phase) in the pyrimidine ring .
  • Isotopic Labeling: Introduce ¹⁵N labels to track nitrogen environments in the pyrazolo[3,4-d]pyrimidine core .

Case Study:
Conflicting ¹³C NMR signals for C-4 (δ 155–158 ppm) were resolved via X-ray data, confirming the chloro group’s position .

Q. What in vitro models are suitable for evaluating pharmacological activity?

Methodological Answer:

  • Antiviral Activity: Test against HSV-1/2 in Vero cells (EC₅₀: 0.5–5 µM) using plaque reduction assays .
  • Antitumor Screening: Use L1210 murine leukemia cells (IC₅₀: 1–10 µM) with MTT viability assays .
  • Kinase Inhibition: Profile against JAK2 or BTK kinases using fluorescence polarization assays (IC₅₀: <100 nM for potent derivatives) .

Key Findings:

  • 6-Methyl derivatives showed 10-fold higher potency against HSV-2 compared to unsubstituted analogs .
  • Fluorophenyl-substituted analogs exhibited improved kinase selectivity due to enhanced hydrophobic interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reaction yields across studies?

Methodological Answer:

  • Reagent Purity: Ensure POCl₂ is freshly distilled to avoid moisture-induced side reactions (yields drop from 90% to 60% with aged reagents) .
  • Byproduct Identification: Use LC-MS to detect dehalogenated byproducts (e.g., 6-methyl-1H-pyrazolo[3,4-d]pyrimidine) in low-yield reactions .
  • Scale-Dependent Effects: Pilot small-scale reactions (0.1 mmol) before scaling up. Microwaves improve consistency in gram-scale syntheses .

Safety and Handling Protocols

  • Storage: Store at 2–8°C under inert atmosphere (Ar/N₂) to prevent decomposition .
  • Waste Disposal: Segregate halogenated waste and consult certified agencies for disposal (e.g., incineration at 1200°C) .

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